7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
Overview
Description
7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique chemical structure, which includes methoxy and trifluoromethyl groups, potentially enhancing its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxy-substituted benzaldehyde and trifluoromethyl-substituted acetophenone.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the chromenone structure.
Methoxylation: Finally, the compound is methoxylated using a methoxy donor, such as dimethyl sulfate, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, reducing the production of pro-inflammatory cytokines and reactive oxygen species.
Biological Effects: The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce inflammation and associated damage.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the trifluoromethyl group, potentially reducing its biological activity.
3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group at position 7, which may affect its stability and activity.
7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group on the phenyl ring, altering its chemical properties.
Uniqueness
7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its stability, biological activity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c1-23-11-5-3-10(4-6-11)15-16(22)13-8-7-12(24-2)9-14(13)25-17(15)18(19,20)21/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVCOXPXAWTDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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